REACTION_CXSMILES
|
[OH-].[Li+].[C:3]([C:6]1[CH:37]=[CH:36][C:9]([O:10][CH2:11][CH2:12][CH2:13][O:14][C:15]2[CH:32]=[CH:31][C:18]3[C:19](=[O:30])[CH2:20][C:21]([CH2:24][CH2:25][C:26]([O:28]C)=[O:27])([CH3:23])[O:22][C:17]=3[C:16]=2[CH2:33][CH2:34][CH3:35])=[C:8]([CH2:38][CH2:39][CH3:40])[C:7]=1[OH:41])(=[O:5])[CH3:4]>O.O1CCCC1.CO>[C:3]([C:6]1[CH:37]=[CH:36][C:9]([O:10][CH2:11][CH2:12][CH2:13][O:14][C:15]2[CH:32]=[CH:31][C:18]3[C:19](=[O:30])[CH2:20][C:21]([CH2:24][CH2:25][C:26]([OH:28])=[O:27])([CH3:23])[O:22][C:17]=3[C:16]=2[CH2:33][CH2:34][CH3:35])=[C:8]([CH2:38][CH2:39][CH3:40])[C:7]=1[OH:41])(=[O:5])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
title compound
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C(=C(OCCCOC2=C(C3=C(C(CC(O3)(C)CCC(=O)OC)=O)C=C2)CCC)C=C1)CCC)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was stirred for 3 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
ADDITION
|
Details
|
water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
After extracting with a small amount of diethyl ether
|
Type
|
CUSTOM
|
Details
|
to stand in the cold overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C(=C(OCCCOC2=C(C3=C(C(CC(O3)(C)CCC(=O)O)=O)C=C2)CCC)C=C1)CCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.83 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |